![molecular formula C24H20F3N3OS B2498660 3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol CAS No. 383145-78-6](/img/structure/B2498660.png)
3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions starting from readily available substrates. For instance, Liu and Shi (2014) describe a process where N-(Arylformamido)phenylthioureas undergo ring closure to generate 1,2,4-triazoles, which are then further modified to target compounds through oxidation and substitution reactions. These reactions are carried out in conditions that favor the formation of the triazole core and subsequent functionalization at specific positions on the ring, demonstrating the flexibility and versatility of 1,2,4-triazole chemistry (Liu & Shi, 2014).
Molecular Structure Analysis
1,2,4-Triazoles exhibit interesting structural characteristics due to the presence of nitrogen atoms in the triazole ring. X-ray diffraction studies provide insights into the molecular structure, indicating preferences for certain tautomeric forms and highlighting the influence of substituents on the overall molecular conformation. Buzykin et al. (2008) and Buzykin et al. (2006) have extensively studied the tautomeric preferences and structural features of 1,2,4-triazoles, revealing the impact of different substituents on the molecular architecture and stability (Buzykin et al., 2008), (Buzykin et al., 2006).
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and utility in synthetic organic chemistry. For example, Moreno-Fuquen et al. (2019) describe a catalyst- and solvent-free synthesis approach for benzamide derivatives, showcasing the reactive flexibility of the triazole ring (Moreno-Fuquen et al., 2019). Additionally, reactions with carbon disulfide, phenyl isothiocyanate, and various halides allow for the synthesis of structurally diverse triazoles, highlighting their adaptability in creating compounds with varied chemical properties (Zohdi, 1998).
Physical Properties Analysis
The physical properties of 1,2,4-triazoles, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. Studies focusing on the crystal structure and intermolecular interactions provide valuable insights into the physical characteristics of these compounds. For instance, Panini et al. (2014) discussed the stabilization of crystal structures through various intermolecular interactions in a derivative of 1,2,4-triazoles (Panini et al., 2014).
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives, such as reactivity towards nucleophiles, electrophiles, and radicals, are key to their utility in organic synthesis and applications. The presence of the triazole ring imparts unique electronic characteristics that influence their behavior in chemical reactions. The work by Ito et al. (1983) on the reactivity of triazoles with various reagents underlines the broad reactivity profile of these compounds, enabling the synthesis of a wide range of derivatives (Ito et al., 1983).
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol:
Antifungalmittel
Diese Verbindung hat sich als potenzielles Antifungalmittel erwiesen. Ihr Triazolring ist ein häufiges Merkmal vieler Antimykotika, die die Synthese von Ergosterol hemmen, einem essentiellen Bestandteil von Pilzzellmembranen. Forschungen zeigen, dass Modifikationen an den Phenyl- und Trifluormethylgruppen die antimykotische Aktivität gegen verschiedene pathogene Pilze verstärken können .
Antikrebs-Eigenschaften
Studien haben das Antikrebs-Potenzial dieser Verbindung untersucht, da sie die Zellproliferation beeinträchtigen kann. Die Trifluormethylgruppe ist bekannt dafür, die Bioverfügbarkeit und metabolische Stabilität von Antikrebsmitteln zu verbessern. Forschungen haben gezeigt, dass Derivate dieser Verbindung Apoptose in Krebszellen induzieren können, was sie zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .
Entzündungshemmende Anwendungen
Die Struktur der Verbindung deutet auf ein potenzielles entzündungshemmendes Potenzial hin. Triazolderivate sind dafür bekannt, Cyclooxygenase-(COX-)Enzyme zu hemmen, die eine Schlüsselrolle im Entzündungsprozess spielen. Diese Hemmung kann die Produktion von proinflammatorischen Mediatoren reduzieren, wodurch die Verbindung zur Behandlung von entzündlichen Erkrankungen nützlich ist .
Materialwissenschaften
Neben biologischen Anwendungen hat diese Verbindung auch Potenzial in der Materialwissenschaft. Ihre einzigartige chemische Struktur kann zur Synthese neuer Polymere und Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. verbesserte thermische Stabilität oder Beständigkeit gegen chemische Degradation. Dies macht sie wertvoll für die Entwicklung fortschrittlicher Materialien für verschiedene industrielle Anwendungen.
Antifungal Research Anticancer Studies Anti-inflammatory Research : Antibacterial Activity : Antiviral Research : Neuroprotective Effects : Agricultural Applications : Material Science
Wirkmechanismus
Target of action
It shares structural similarities with fluoxetine , a well-known antidepressant that primarily targets the serotonin transporter (SERT), inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft .
Mode of action
While the exact mode of action for this compound is unknown, if it behaves similarly to fluoxetine, it might interact with its target protein to modulate neurotransmitter levels, leading to changes in neuronal signaling .
Biochemical pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. If it acts like fluoxetine, it could influence the serotonergic system and related pathways .
Result of action
If it acts similarly to fluoxetine, it could lead to increased serotonin levels in the brain, potentially impacting mood and behavior .
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3OS/c1-17-10-12-18(13-11-17)16-32-23-29-28-22(30(23)20-7-3-2-4-8-20)15-31-21-9-5-6-19(14-21)24(25,26)27/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGOVVIVSBESQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


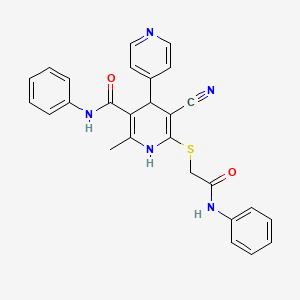


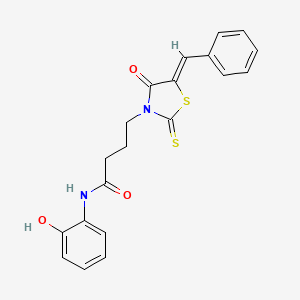

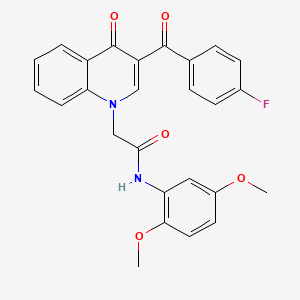
![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)

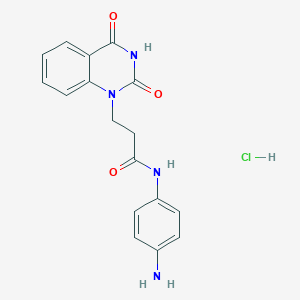

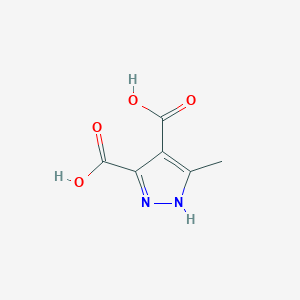
![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)